molecular formula C6H3BF5K B1324503 Potassium (3,5-difluorophenyl)trifluoroborate CAS No. 267006-26-8

Potassium (3,5-difluorophenyl)trifluoroborate

Cat. No. B1324503
CAS RN: 267006-26-8
M. Wt: 219.99 g/mol
InChI Key: JFSPHPHYZHGKPO-UHFFFAOYSA-N
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Description

Potassium (3,5-difluorophenyl)trifluoroborate is a special class of organoboron reagents . It has a molecular weight of 219.99 g/mol . It is a solid at room temperature and is typically stored at ambient temperatures .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (3,5-difluorophenyl)trifluoroborate, are often used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular formula of Potassium (3,5-difluorophenyl)trifluoroborate is C₆H₃BF₅K . The InChI key is JFSPHPHYZHGKPO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .


Physical And Chemical Properties Analysis

Potassium (3,5-difluorophenyl)trifluoroborate has a melting point of 273-278 °C . It is a solid at room temperature and is typically stored at ambient temperatures .

Scientific Research Applications

Potassium in Agriculture: Needs and Prospects

Potassium plays a crucial role in agriculture, influencing soil health, plant physiology, and nutrition. Future research needs to focus on the availability of potassium in soils, its impact on crop nutrition, and its role in mitigating stress conditions in plants. The interaction between molecular biology and agronomy is vital for enhancing potassium's practical applications in agriculture, emphasizing the need for global dissemination of knowledge to farmers for sustainable farming practices (Römheld & Kirkby, 2010).

Potassium-Ion Batteries: An Emerging Alternative

Potassium-based batteries are emerging as cost-effective alternatives to lithium-ion batteries for large-scale energy storage. The development of potassium–sulfur, potassium–selenium, all-solid-state potassium-ion, and aqueous potassium-ion batteries represents a significant advancement. Challenges remain in optimizing these technologies for practical applications, highlighting the need for further research in electrode and electrolyte designs (Yao & Zhu, 2020).

Potassium Solubilizing Bacteria: Boosting Plant Growth

Potassium solubilizing bacteria (KSB) can convert insoluble potassium in soils to forms available for plant uptake, offering an eco-friendly alternative to chemical fertilizers. These bacteria play a pivotal role in agriculture by enhancing soil fertility and promoting sustainable crop production. Understanding KSB mechanisms and their impact on plant growth opens new avenues for research and application in agriculture (Etesami, Emami, & Alikhani, 2017).

Enhancing Potassium-Ion Battery Performance

Research strategies are essential for overcoming the challenges in potassium-ion battery development. Understanding the drawbacks of current battery components and exploring suitable materials and technologies are crucial for advancing potassium-ion batteries. This comprehensive review provides insights into design strategies and future pathways for developing high-performance potassium-ion batteries (Zhang, Liu, & Guo, 2019).

Safety And Hazards

Potassium (3,5-difluorophenyl)trifluoroborate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

potassium;(3,5-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSPHPHYZHGKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635582
Record name Potassium (3,5-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3,5-difluorophenyl)trifluoroborate

CAS RN

267006-26-8
Record name Potassium (3,5-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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